molecular formula C19H14N2O2 B12920191 2-Methyl-4-(5-phenyl-1,3-oxazol-2(3H)-ylidene)quinolin-3(4H)-one CAS No. 112008-63-6

2-Methyl-4-(5-phenyl-1,3-oxazol-2(3H)-ylidene)quinolin-3(4H)-one

Katalognummer: B12920191
CAS-Nummer: 112008-63-6
Molekulargewicht: 302.3 g/mol
InChI-Schlüssel: IUHGTISAFQQLKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-4-(5-phenyloxazol-2-yl)quinolin-3-ol is a heterocyclic compound with the molecular formula C19H14N2O2 and a molecular weight of 302.33 g/mol This compound is known for its unique structure, which combines a quinoline core with an oxazole ring and a phenyl group

Vorbereitungsmethoden

The synthesis of 2-Methyl-4-(5-phenyloxazol-2-yl)quinolin-3-ol involves several steps. One common method includes the condensation of appropriate starting materials followed by cyclization. For instance, the reaction of anthranilic acid derivatives with suitable aldehydes can lead to the formation of the quinoline core . Further reactions involving the introduction of the oxazole ring and the phenyl group complete the synthesis. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

2-Methyl-4-(5-phenyloxazol-2-yl)quinolin-3-ol undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2-Methyl-4-(5-phenyloxazol-2-yl)quinolin-3-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Methyl-4-(5-phenyloxazol-2-yl)quinolin-3-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

2-Methyl-4-(5-phenyloxazol-2-yl)quinolin-3-ol can be compared with other similar compounds, such as:

Eigenschaften

CAS-Nummer

112008-63-6

Molekularformel

C19H14N2O2

Molekulargewicht

302.3 g/mol

IUPAC-Name

2-methyl-4-(5-phenyl-1,3-oxazol-2-yl)quinolin-3-ol

InChI

InChI=1S/C19H14N2O2/c1-12-18(22)17(14-9-5-6-10-15(14)21-12)19-20-11-16(23-19)13-7-3-2-4-8-13/h2-11,22H,1H3

InChI-Schlüssel

IUHGTISAFQQLKH-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=CC=CC=C2C(=C1O)C3=NC=C(O3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.